molecular formula C17H16N2O3S3 B2668977 2-(4-(methylsulfonyl)phenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide CAS No. 942008-99-3

2-(4-(methylsulfonyl)phenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide

Cat. No. B2668977
CAS RN: 942008-99-3
M. Wt: 392.51
InChI Key: ZAGLKTPWOUPFNU-UHFFFAOYSA-N
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Description

The compound “2-(4-(methylsulfonyl)phenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide” is a derivative of benzimidazole . These compounds have been evaluated in vitro as cyclooxygenase-1 (COX-1)/cyclooxygenase-2 (COX-2) inhibitors .


Synthesis Analysis

The synthesis of similar compounds involves the attachment of a 4-(methylsulfonyl) phenyl pharmacophore via its C-2 position . The synthesized compounds were evaluated for their anti-inflammatory activity and ulcerogenic liability .

Scientific Research Applications

Cyclooxygenase-2 Inhibitors

This compound has been used in the design and synthesis of new benzimidazoles as selective cyclooxygenase-2 (COX-2) inhibitors . These inhibitors are important in the treatment of inflammation and pain. In particular, compound 11b showed the most potent COX-2 inhibitory activity with an IC50 of 0.10 μM and a selectivity index (SI) of 134 .

Anti-inflammatory Activity

The synthesized compounds, including this one, were evaluated in vivo for their anti-inflammatory activity . They have shown good anti-inflammatory activity, which makes them potential candidates for the development of new anti-inflammatory drugs .

Ulcerogenic Liability

Regarding the ulcerogenic liability, compound 11b was found to be the safest one with an Ulcer Index (UI) of 0.83 . This suggests that these compounds could be used in the development of drugs with less gastrointestinal side effects .

Near-Infrared Perovskite Light Emitters

This compound has been used in the design of bright and stable near-infrared perovskite light emitters . These light emitters have applications in night-vision IR imaging, non-destructive bioimaging, optogenetics, optical communication, and laser applications .

Molecular Design Strategy

The compound has been used in a molecular design strategy that enables strong endurance on high-current operation . This strategy can be used in the development of new emitter materials with narrow emission spectra for various optoelectronic devices .

Selective COX-2 Inhibitors

A group of 5-substituted-2-(4-azido or (methylsulfonyl)phenyl)-1H-indoles, including this compound, were designed and synthesized as selective cyclooxygenase (COX-2) inhibitors . These inhibitors have potential applications in the treatment of diseases where COX-2 is overexpressed .

Mechanism of Action

Compounds similar to “2-(4-(methylsulfonyl)phenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide” have been evaluated as COX-1/COX-2 inhibitors . They are capable of reducing the production of key pro-inflammatory mediators prostaglandins (PGs) by the inhibition of constitutive (COX-1) and inducible (COX-2) isozymes .

properties

IUPAC Name

N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S3/c1-23-13-4-3-5-14-16(13)19-17(24-14)18-15(20)10-11-6-8-12(9-7-11)25(2,21)22/h3-9H,10H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGLKTPWOUPFNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(methylsulfonyl)phenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide

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